4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one
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Overview
Description
4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrrolidinone moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one typically involves multi-step reactions. One common approach is the cyclization of N-(2-pyridyl)pyrrolidin-2-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and pyrrolidinone-containing molecules. Examples include:
- Imidazo[1,2-a]pyridine
- Pyrrolidinone derivatives
Uniqueness
4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11N3O/c15-11-5-8(6-12-11)9-7-14-4-2-1-3-10(14)13-9/h1-4,7-8H,5-6H2,(H,12,15) |
InChI Key |
GVJVMGJWNUGURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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